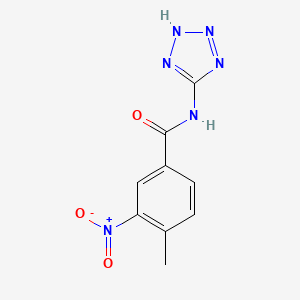
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical applications. This compound is characterized by the presence of a benzamide group substituted with a methyl group, a nitro group, and a tetrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated benzamide with sodium azide and triethyl orthoformate under reflux conditions.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, triethyl orthoformate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(2H-tetrazol-5-yl)benzamide.
Substitution: Various substituted tetrazole derivatives.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 5-amino-2H-tetrazole.
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties, which can mimic carboxylic acids.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-(1H-tetrazol-5-yl)benzamide: Similar structure but lacks the methyl group.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring instead of a benzamide group.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both triazole and tetrazole rings.
Uniqueness
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity and potential interactions with biological membranes.
Propiedades
Número CAS |
560073-32-7 |
|---|---|
Fórmula molecular |
C9H8N6O3 |
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
4-methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H8N6O3/c1-5-2-3-6(4-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16) |
Clave InChI |
OWPXCCOVYJLYOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















